REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH:12](O)[CH2:13][Cl:14].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH2:12][CH2:13][Cl:14]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2CC(NC2=C1)=O)C(CCl)O
|
Name
|
|
Quantity
|
1140 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
214 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
water ice
|
Quantity
|
3000 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to about 35-40° C
|
Type
|
WAIT
|
Details
|
in approx. 1 hr 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
keeping stirring for 12-14 h
|
Duration
|
13 (± 1) h
|
Type
|
ADDITION
|
Details
|
the reaction mixture is carefully dropped
|
Type
|
WAIT
|
Details
|
in about 1 hr 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting white suspension is stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with purified water (4×500 ml) and heptane (400 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2CC(NC2=C1)=O)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 281 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |